ML RR-S2 CDA ammonium salt

Catalog No.
S003388
CAS No.
M.F
C20H30N12O10P2S2
M. Wt
724.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ML RR-S2 CDA ammonium salt

Product Name

ML RR-S2 CDA ammonium salt

IUPAC Name

diazanium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

Molecular Formula

C20H30N12O10P2S2

Molecular Weight

724.6 g/mol

InChI

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

VZYXAGGQHVUTHM-LJFXOJISSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[NH4+].[NH4+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[NH4+].[NH4+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)[S-])O)[O-].[NH4+].[NH4+]

ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) that contains non-canonical 2'5'-phosphodiester bonds and is an activator of stimulator of interferon genes (STING). It contains mixed linkages (ML) with both 2'5' and 3'5' linkages, which leads to increased thermal stability of human STING in a differential scanning fluorimetry (DSF) assay. ML RR-S2 CDA increases type I interferon production by THP-1 human monocytes relative to unmodified cyclic di-AMP (CDA;), indicating the ML enhances its action at human STING. It induces expression of IFN-β and the pro-inflammatory cytokines TNF-α, IL-6, and Mcp-1 in murine bone marrow macrophages (BMM) isolated from wild-type, but not STING-/-, mice. ML RR-S2 CDA also induces IFN-β expression in peripheral blood mononuclear cells (PBMCs) isolated from donors carrying STINGWT/WT, STINGWT/REF, and STINGWT/HAQ alleles. In vivo, ML RR-S2 CDA initiates tumor regression and prevents tumor growth upon tumor cell reimplantation in 4T1 murine mammary and CT26 murine colon cancer models.
ML RR-S2 CDA ammonium salt is an inducer of STING (stimulator of interferon genes). ML RR-S2 CDA has enhanced binding affinity to STING and activate all known human STING alleles. Target: STINGInVitro: ML RR-S2 CDA shows enhanced type I IFN production over CDA in THP-1 human monocytes. In contrast, the dithio, mixed-linkage cyclic dinucleotide (CDN) derivatives (ML RR-CDA, ML RR-S2 CDG, and ML RR-S2 cGAMP) potently activate all five hSTING alleles, including the refractory hSTINGREF and hSTINGQ alleles. ML RR-S2 CDA induces the highest expression of IFN-β and the pro-inflammatory cytokines TNF-α, IL-6, and MCP-1 on a molar equivalent basis, as compared to endogenous ML cGAMP and the TLR3 agonist poly I:C. ML RR-S2 CDA is also found to induce aggregation of STING and induce phosphorylation of TBK1 and IRF3 in mouse bone marrow macrophage (BMM). ML RR-S2 CDA induces significantly higher levels of IFN-α when compared to ML cGAMP. InVivo: ML RR-S2 CDA shows higher anti-tumor control than the endogenous ML cGAMP. A dose response of the ML RR-S2 CDA compound is performed in B16 tumor-bearing mice, which identifies an optimal antitumor dose level that also elicites maximum tumor antigen-specific CD8+ T cell responses, and improves long-term survival to 50%[1].

Structure and Properties

  • ML RR-S2 CDA contains non-canonical 2'5'-phosphodiester bonds, a unique feature compared to natural CDNs with 3'5'-linkages.
  • This mixed linkage (ML) structure enhances its thermal stability compared to unmodified cyclic di-AMP (CDA).

STING Activation

  • ML RR-S2 CDA functions as a potent agonist of STING, a protein involved in innate immunity [, ].
  • Studies have shown that it exhibits stronger binding affinity to STING compared to other CDNs [].
  • Importantly, ML RR-S2 CDA activates all known human STING alleles, making it a versatile research tool for studying STING-mediated immune responses [].

Immune Response Activation

  • ML RR-S2 CDA triggers the production of type I interferons, particularly IFN-β, by human monocytes.
  • It also induces the expression of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 in murine macrophages.
  • This ability to activate various immune pathways makes ML RR-S2 CDA a valuable research compound for investigating immune modulation and anti-tumor mechanisms.

In vivo Studies

  • Preclinical studies using mouse models have shown promise. ML RR-S2 CDA treatment initiated tumor regression and prevented tumor growth upon reimplantation in breast and colon cancer models.
  • This suggests its potential as a therapeutic candidate, although further research is needed to evaluate its efficacy and safety in human clinical trials.

ML RR-S2 CDA ammonium salt is a synthetic cyclic dinucleotide that acts as a potent agonist of the stimulator of interferon genes pathway. This compound is characterized by its unique chemical structure, which includes non-canonical 2'5'-phosphodiester bonds. The molecular formula of ML RR-S2 CDA ammonium salt is C20H30N12O10P2S2, and it has been identified as a significant modulator of immune responses, particularly in the context of cancer immunotherapy and infectious diseases .

ML RR-S2 CDA acts as an agonist for STING, meaning it mimics the natural ligand and triggers the protein's signaling pathway []. The mixed linkages (ML) in its structure are believed to enhance its thermal stability and binding affinity to human STING compared to unmodified CDNs []. This binding triggers a cascade of events leading to the production of type I interferons and other immune-stimulatory cytokines [].

, primarily involving the activation of the stimulator of interferon genes pathway. Upon administration, it binds to the stimulator of interferon genes protein, leading to the activation of downstream signaling cascades. This results in the production of type I interferons and pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. The compound's ability to induce these cytokines is crucial for enhancing immune responses against tumors and pathogens .

ML RR-S2 CDA ammonium salt exhibits significant biological activity by activating immune responses. It has been shown to induce the expression of type I interferons and various pro-inflammatory cytokines in murine bone marrow-derived macrophages. This activity positions it as a potential therapeutic agent in immunotherapy, particularly for enhancing anti-tumor immunity and combating viral infections . Additionally, its role as an agonist of the stimulator of interferon genes pathway makes it a valuable compound in research focused on immune modulation.

The synthesis of ML RR-S2 CDA ammonium salt typically involves chemical methods that create cyclic dinucleotides with specific phosphodiester linkages. While detailed synthetic routes are proprietary to manufacturers, common approaches include:

  • Phosphorylation: Utilizing phosphoramidite chemistry to introduce phosphate groups at specific positions.
  • Cyclization: Employing cyclization strategies that form the cyclic structure characteristic of dinucleotides.
  • Purification: Following synthesis, purification techniques such as high-performance liquid chromatography are used to isolate the final product in high purity .

ML RR-S2 CDA ammonium salt has several applications in biomedical research and therapeutic development:

  • Cancer Immunotherapy: Its ability to activate immune pathways makes it a candidate for enhancing anti-tumor responses.
  • Vaccine Development: The compound can be used as an adjuvant to boost immune responses to vaccines.
  • Research Tool: It serves as a valuable tool for studying immune signaling pathways and their implications in disease .

Interaction studies involving ML RR-S2 CDA ammonium salt primarily focus on its binding affinity and activation potential with the stimulator of interferon genes protein. These studies have demonstrated that ML RR-S2 CDA ammonium salt significantly enhances the binding affinity to this protein compared to other cyclic dinucleotides, thereby leading to more robust immune activation. The interactions facilitate downstream signaling that culminates in enhanced expression of interferons and cytokines necessary for effective immune responses .

Several compounds share structural or functional similarities with ML RR-S2 CDA ammonium salt. Here are some notable examples:

Compound NameStructure TypeKey Features
3',5'-Cyclic Guanosine MonophosphateCyclic NucleotideInvolved in intracellular signaling pathways
3',5'-Cyclic Adenosine MonophosphateCyclic NucleotideRegulates various physiological processes
DMXAA (5,6-Dimethylxanthenone-4-acetic acid)Small MoleculeInduces tumor necrosis factor-alpha production
STING Agonists (e.g., ADU-S100)Synthetic AgonistActivates stimulator of interferon genes pathway

Uniqueness

ML RR-S2 CDA ammonium salt is unique due to its specific structural features that allow for enhanced binding to the stimulator of interferon genes protein compared to other cyclic dinucleotides. Its non-canonical 2'5'-phosphodiester bonds provide distinct biochemical properties that enhance its efficacy as an immune modulator, setting it apart from similar compounds .

Molecular Formula and Structural Characteristics

Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate ammonium salt exhibits the molecular formula C₂₀H₃₀N₁₂O₁₀P₂S₂ with a molecular weight of 724.6 grams per mole [2]. The compound is catalogued under Chemical Abstracts Service number 1638750-96-5 and represents a synthetic cyclic dinucleotide derivative characterized by its unique structural architecture [1].

The structural framework consists of two adenosine nucleotides linked through a cyclic phosphodiester backbone, forming a macrocyclic ring system [2]. Each adenosine unit contains the characteristic purine base adenine (6-aminopurine) attached to a ribose sugar moiety through glycosidic bonds [5]. The ribose components feature hydroxyl groups at the 2' and 3' positions, which are critical for the compound's distinctive linkage pattern [3].

The cyclic nature of the molecule is established through phosphodiester bonds that connect the 5' carbon of one ribose unit to either the 2' or 3' carbon of the adjacent ribose unit, creating a closed-loop configuration [5]. This cyclic arrangement distinguishes the compound from linear dinucleotides and contributes significantly to its enhanced stability and biological activity profile [18].

Table 1: Molecular Characteristics of Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate Ammonium Salt

PropertyValue
Molecular FormulaC₂₀H₃₀N₁₂O₁₀P₂S₂
Molecular Weight724.6 g/mol
Chemical Abstracts Service Number1638750-96-5
Physical AppearanceWhite to beige solid powder [4]
Nucleotide ComponentsTwo adenosine units
Ring SystemMacrocyclic dinucleotide

Stereochemistry and Diastereomer Configuration (R₁ᵨ,R₂ᵨ)

The stereochemical configuration of Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate ammonium salt is defined by the specific spatial arrangement at the phosphorus centers within the phosphodiester linkages [5]. The compound exists in the Rp,Rp diastereomer configuration, where both phosphorus atoms adopt the R configuration according to the Cahn-Ingold-Prelog priority rules [13].

The diastereomer configuration arises from the chiral nature of the phosphorus atoms within the phosphorothioate modifications [14]. When one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced with sulfur, a chiral center is created at the phosphorus atom, producing two possible stereochemical configurations designated as Rp and Sp diastereomers [14]. The Rp configuration indicates that the phosphorus center has the R absolute configuration when the four substituents are prioritized according to atomic number and connectivity rules [13].

Experimental evidence from X-ray crystallographic analysis has confirmed the three-dimensional structure and verified the presence of the Rp,Rp diastereomer configuration in Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate [5]. The crystal structure reveals that both phosphorus centers within the cyclic framework maintain the R configuration, creating a stereochemically uniform molecule with enhanced binding affinity characteristics [5].

The stereochemical configuration significantly influences the compound's interaction with biological targets and affects its stability profile [13]. Studies have demonstrated that the Rp configuration provides superior resistance to nuclease degradation compared to alternative stereochemical arrangements, contributing to the compound's enhanced pharmacological properties [13].

Table 2: Stereochemical Properties

Stereochemical FeatureConfiguration
Primary Phosphorus CenterRp (R configuration)
Secondary Phosphorus CenterRp (R configuration)
Overall Diastereomer TypeRp,Rp
Chirality CentersTwo phosphorus atoms
Stereochemical UniformityHomochiral

Mixed Linkage (ML) Phosphodiester Bond Architecture

The Mixed Linkage phosphodiester bond architecture represents a distinctive structural feature that differentiates this compound from conventional cyclic dinucleotides [5]. The term "Mixed Linkage" refers to the presence of both 2'-5' and 3'-5' phosphodiester connections within the same cyclic molecule, creating a heterogeneous linkage pattern that mimics naturally occurring cyclic dinucleotides produced by cellular cyclic guanosine monophosphate-adenosine monophosphate synthase [8].

In the Mixed Linkage configuration, one phosphodiester bond connects the 5' carbon of the first adenosine unit to the 2' carbon of the second adenosine unit, while the complementary phosphodiester bond links the 5' carbon of the second adenosine unit to the 3' carbon of the first adenosine unit [5]. This asymmetric linkage pattern contrasts with conventional cyclic dinucleotides that typically contain uniform 3'-5' linkages throughout their structure [8].

The Mixed Linkage architecture provides several structural advantages, including increased thermal stability and enhanced resistance to enzymatic degradation [18]. Differential scanning fluorimetry assays have demonstrated that Mixed Linkage cyclic dinucleotides exhibit elevated melting temperatures compared to their uniform linkage counterparts, indicating stronger intermolecular interactions and improved structural integrity [18].

The phosphodiester bonds in the Mixed Linkage configuration adopt different spatial orientations, creating a more rigid cyclic structure that reduces conformational flexibility [22]. This structural constraint contributes to the compound's enhanced binding specificity and improved biological activity profile [5]. The asymmetric nature of the linkage pattern also influences the compound's interaction with cellular recognition systems and affects its downstream signaling properties [8].

Table 3: Phosphodiester Bond Architecture

Linkage PositionConnection TypeStructural Role
First Phosphodiester Bond2'-5' linkagePrimary cyclic connection
Second Phosphodiester Bond3'-5' linkageSecondary cyclic connection
Overall PatternMixed Linkage (ML)Heterogeneous architecture
Conformational FlexibilityReducedEnhanced structural rigidity
Thermal StabilityIncreasedSuperior to uniform linkages [18]

Dithio Modification of Phosphate Bridges

The dithio modification represents a critical structural enhancement that significantly improves the compound's stability and biological activity profile [3]. This modification involves the replacement of non-bridging oxygen atoms within the phosphodiester linkages with sulfur atoms, creating phosphorothioate bonds that exhibit superior resistance to enzymatic hydrolysis [20].

In Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate ammonium salt, both phosphodiester bridges contain sulfur substitutions, hence the designation "S2" indicating double sulfur modification [3]. The sulfur atoms are positioned at the non-bridging positions of the phosphate groups, maintaining the overall connectivity of the phosphodiester backbone while altering the electronic and steric properties of the linkages [12].

The incorporation of sulfur atoms increases the polarizability of the phosphate groups and enhances the compound's resistance to nuclease degradation [20]. Phosphorothioate modifications create stronger bonds with metal cofactors and exhibit reduced susceptibility to hydrolytic cleavage under physiological conditions [12]. Studies have demonstrated that phosphorothioate-modified cyclic dinucleotides maintain structural integrity for extended periods compared to their unmodified counterparts [20].

The dithio modification also influences the compound's binding characteristics and cellular uptake properties [20]. The increased hydrophobicity resulting from sulfur substitution facilitates membrane penetration and enhances intracellular accumulation [15]. Additionally, the modified phosphate groups exhibit altered electrostatic properties that affect protein-nucleic acid interactions and contribute to the compound's enhanced biological activity [12].

Table 4: Dithio Modification Characteristics

Modification FeatureDescription
Sulfur Substitution SitesBoth phosphodiester bridges
Number of Sulfur AtomsTwo (S2 designation)
Position of ModificationNon-bridging oxygen positions
Stability EnhancementSuperior nuclease resistance [20]
Hydrophobicity ChangeIncreased membrane permeability [15]
Electronic PropertiesAltered electrostatic characteristics

Physicochemical Properties and Stability Profile

Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate ammonium salt exhibits a comprehensive range of physicochemical properties that contribute to its enhanced stability and biological activity [16]. The compound appears as a white to beige solid powder under standard conditions and demonstrates excellent stability when stored at -20°C [4].

The thermal stability of the compound is significantly enhanced compared to unmodified cyclic dinucleotides, with the Mixed Linkage architecture and dithio modifications contributing to increased resistance to temperature-induced degradation [18]. Differential scanning fluorimetry studies have revealed elevated transition temperatures, indicating stronger intramolecular interactions and improved structural integrity under thermal stress [19].

Hydrolytic stability represents another critical advantage of this compound, with the phosphorothioate modifications providing substantial protection against water-mediated degradation [18]. The sulfur-containing phosphate bridges exhibit reduced susceptibility to spontaneous hydrolysis, maintaining structural integrity under physiological pH conditions for extended periods [25]. This enhanced hydrolytic stability is particularly important for biological applications where aqueous environments are encountered [18].

The compound demonstrates exceptional resistance to enzymatic degradation, particularly by phosphodiesterases that typically cleave conventional phosphodiester bonds [3]. The combination of Mixed Linkage architecture and dithio modifications creates a structure that is poorly recognized by degradative enzymes, resulting in prolonged biological half-life and sustained activity [20].

Table 5: Stability Profile Characteristics

Stability ParameterPerformance
Thermal StabilityEnhanced compared to unmodified cyclic dinucleotides [18]
Hydrolytic StabilitySuperior resistance to water-mediated degradation [18]
Enzymatic StabilityHigh resistance to phosphodiesterase cleavage [3]
pH StabilityStable under physiological conditions [25]
Storage StabilityExcellent when maintained at -20°C [18]
Aqueous Solution StabilityLimited; not recommended beyond 24 hours [18]

Solubility Characteristics in Various Media

The solubility profile of Mixed Linkage Arginine-Arginine-Sulfur-2 Cyclic Diadenosine Monophosphate ammonium salt reflects its amphiphilic nature and the influence of structural modifications on its interaction with different solvents [16]. The compound exhibits optimal solubility in dimethyl sulfoxide, achieving concentrations of approximately 15 milligrams per milliliter, making this solvent the preferred choice for stock solution preparation [18].

Aqueous solubility is moderately high, with the compound dissolving to concentrations of 12.5 milligrams per milliliter in water [16]. However, aqueous solutions demonstrate limited stability, and extended storage in water is not recommended due to potential hydrolytic degradation [18]. The presence of ammonium counterions enhances water solubility compared to other salt forms of the compound [2].

The compound shows favorable solubility in physiological buffer systems, particularly phosphate-buffered solutions at pH 7.4, making it suitable for biological assay applications [17]. This compatibility with biological media is essential for research applications and contributes to the compound's utility in cellular studies [16].

Organic solvents such as ethanol and methanol provide limited solubility, while acetonitrile and other aprotic solvents generally result in poor dissolution characteristics [17]. The selective solubility pattern reflects the compound's ionic nature and the influence of hydrogen bonding interactions on dissolution behavior [25].

Table 6: Solubility Characteristics in Various Media

Solvent SystemSolubilityRecommendations
Dimethyl Sulfoxide15 mg/mL [18]Preferred for stock solutions
Water12.5 mg/mL [16]Limited storage stability
Phosphate Buffer (pH 7.4)Soluble [17]Suitable for biological assays
EthanolLimited solubility [17]Not recommended
MethanolLimited solubility [17]Not recommended
AcetonitrilePoor solubility [17]Not recommended

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

6

Exact Mass

724.11245154 g/mol

Monoisotopic Mass

724.11245154 g/mol

Heavy Atom Count

46

Dates

Last modified: 04-14-2024
[1]. Corrales L, et al. Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Rep. 2015 May 19;11(7):1018-30.

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